Product packaging for 1-Phenylisochroman-3-ol(Cat. No.:CAS No. 42710-40-7)

1-Phenylisochroman-3-ol

Cat. No.: B11880735
CAS No.: 42710-40-7
M. Wt: 226.27 g/mol
InChI Key: NNBAOGZVMYPVAD-UHFFFAOYSA-N
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Description

1-Phenylisochroman-3-ol is a chemical compound of significant interest in medicinal chemistry and neuroscience research, primarily serving as a critical synthetic precursor. It is a key building block in the synthesis of complex isochroman-based molecules, such as the potent and selective dopamine "D1-like" receptor full-efficacy agonist A 68930 . The isochroman structure is a privileged scaffold in neuropharmacology, and researchers utilize this compound to develop and study novel ligands that interact with dopaminergic systems . Dopamine receptors are G-protein coupled receptors (GPCRs) critically involved in regulating behavior, motor control, and cognition . Dysfunction in these receptors is implicated in several neurological and psychiatric disorders, including Parkinson's disease and schizophrenia . Investigating selective receptor agonists and antagonists is therefore essential for advancing the understanding and treatment of these conditions. Compounds based on the isochroman structure have been instrumental in differentiating the behavioral and functional roles of dopamine D1-like receptor subtypes in preclinical models . This compound is supplied For Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult safety data sheets prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B11880735 1-Phenylisochroman-3-ol CAS No. 42710-40-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42710-40-7

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

1-phenyl-3,4-dihydro-1H-isochromen-3-ol

InChI

InChI=1S/C15H14O2/c16-14-10-12-8-4-5-9-13(12)15(17-14)11-6-2-1-3-7-11/h1-9,14-16H,10H2

InChI Key

NNBAOGZVMYPVAD-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(C2=CC=CC=C21)C3=CC=CC=C3)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Phenylisochroman 3 Ol and Analogous Isochroman Ring Systems

Classical and Established Cyclization Approaches to the Isochroman (B46142) Skeleton

Long-standing methods for the synthesis of the isochroman ring system have traditionally relied on various cyclization strategies. These established routes, while effective, often require harsh reaction conditions.

Hydriodic Acid-Mediated Cyclizations and Related Acid-Catalyzed Pathways

Acid-catalyzed cyclization represents a fundamental approach to the isochroman skeleton. The treatment of 1-(2-vinylphenyl)propan-2-ols with a catalytic amount of hydriodic acid in acetonitrile (B52724) at room temperature leads to the formation of the corresponding isochromans. researchgate.net This reaction is believed to proceed through the protolytic formation of a benzyl (B1604629) cation intermediate, which is then intramolecularly trapped by the hydroxyl oxygen. researchgate.net Other strong acids, such as phosphoric acid, have also been employed to facilitate the cyclization of diols to form the isochroman ring. researchgate.netacs.org

Starting MaterialReagentProductYieldReference
1-(2-Vinylphenyl)propan-2-olHydriodic acidIsochroman derivativeModerate to fair researchgate.net
Dibenzylic diols85% Phosphoric acidIsochroman derivative- researchgate.netacs.org

Oxidative Mercury-Mediated Ring Closure Strategies

Mercury-mediated cyclizations have been a key strategy for the synthesis of hydroxylated isochromans. The oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives is a notable method for producing isochroman-4-ols. dntb.gov.uasciengine.com Similarly, isochroman-3-ols can be synthesized, with a key step involving the ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives. dntb.gov.uasciengine.com These reactions highlight the utility of mercury(II) salts in facilitating intramolecular cyclization onto an alkene. nih.govmedscape.com The use of mercuric acetate (B1210297) has been shown to be effective in these transformations, often with high yields and minimal byproducts. thieme-connect.comrsc.org

Starting MaterialKey ReagentProductReference
2-(prop-1-enyl)phenylmethanol derivativesMercury(II) saltIsochroman-4-ol (B1508723) dntb.gov.uasciengine.com
2-(prop-2-enyl)phenylmethanol derivativesOzone, then reductionIsochroman-3-ol (B1626028) dntb.gov.uasciengine.com
(R)-3-Benzyloxy-4-methoxy-1-(1′-hydroxyethyl)-2-prop-1′-enylbenzeneMercury(II) saltChiral isochroman sciengine.com

Cyclizations from Cyclic Acetals via Benzylic Cleavage

A versatile method for the synthesis of substituted isochromans involves the reductive ring opening of cyclic acetals. researchgate.netacs.org Dibenzylic cyclic acetals can be treated with lithium in the presence of a catalytic amount of 4,4'-di-tert-butylbiphenyl (B167987) (DTBB) to induce a benzylic C-O bond cleavage, leading to the formation of a functionalized organolithium intermediate. researchgate.netacs.org Subsequent hydrolysis yields a diol, which can then be cyclized under acidic conditions, such as with 85% phosphoric acid or p-toluenesulfonic acid, to afford the corresponding isochroman. researchgate.netacs.org

Starting MaterialReagentsIntermediateFinal ProductReference
6,8-Dioxabenzocycloheptene1. Li, DTBB (cat.) 2. H₂OHomobenzylic alcoholIsochroman researchgate.netacs.org

Oxa-Pictet-Spengler Reactions for 1-Substituted Isochromans

The oxa-Pictet-Spengler reaction is a powerful and widely utilized method for the synthesis of 1-substituted isochromans. researchgate.netthieme.de This reaction involves the condensation of a β-arylethanol with an aldehyde or ketone, typically under acidic catalysis, to form the isochroman ring system. researchgate.netthieme.de A variety of catalysts have been developed to promote this transformation, including Brønsted acids and Lewis acids. lookchem.com Notably, metal triflates such as bismuth triflate (Bi(OTf)₃) and iron(II) triflate (Fe(OTf)₂) have been shown to be highly efficient catalysts for this reaction, allowing for the synthesis of a range of 1-substituted isochromans in good to excellent yields. nih.govresearchgate.net The use of heterogeneous catalysts, such as heteropolyacid-based ionic liquids, has also been explored to develop greener and more sustainable protocols. researchgate.net

β-ArylethanolCarbonyl CompoundCatalystProductYieldReference
VariousVarious aldehydesBi(OTf)₃1-Substituted isochromanGood researchgate.net
Electron-rich β-arylethanolsVarious aldehydes and ketalsFe(OTf)₂ (1 mol%)1-Substituted isochromanHigh nih.gov
ArylethanolsAldehydes[HEMTH]H₂[PMo₁₂O₄₀]Substituted isochromanExcellent researchgate.net

[2+2+2]-Cyclotrimerization Approaches to Isochroman Derivatives

The [2+2+2]-cyclotrimerization of alkynes provides a convergent and efficient route to the benzene (B151609) ring of the isochroman system. This transition-metal-catalyzed reaction, often employing rhodium or ruthenium catalysts, can be used to construct the isochroman skeleton by reacting a diyne with a monoalkyne. researchgate.netresearchgate.net This strategy has been successfully applied to the synthesis of isochroman analogues, including those fused to carbohydrate templates to create complex tricyclic nucleosides. researchgate.netrsc.orgrsc.org The versatility of this approach allows for the introduction of various substituents onto the aromatic core of the isochroman. researchgate.net

Reactant 1Reactant 2CatalystProductReference
DiyneMono-substituted alkyneRhodium or Ruthenium complexIsochroman derivative researchgate.netresearchgate.net
Sugar-derived diynePhenyl acetyleneRhodium complexTricyclic isochroman nucleoside analogue rsc.org

Modern and Stereoselective Synthetic Pathways to 1-Phenylisochroman-3-ol Frameworks

Contemporary synthetic efforts have increasingly focused on the development of stereoselective methods to access chiral isochroman derivatives, including those with a hydroxyl group at the C-3 position. These modern approaches often employ asymmetric catalysis to control the formation of stereocenters.

A significant advancement in this area is the chemoenzymatic synthesis of enantiomerically pure 1-aryl-3-methylisochroman derivatives, which are close analogs of this compound. dntb.gov.uajst.go.jp This two-step process begins with an asymmetric biocatalytic reduction of a ketone using an alcohol dehydrogenase to produce an enantiopure arylpropanol. jst.go.jp This chiral alcohol then undergoes a diastereoselective oxa-Pictet-Spengler reaction to yield the syn-configured isochroman derivative in high yield and diastereomeric ratio. jst.go.jp

Another powerful strategy involves the enantioselective C-H insertion of donor/donor carbenes catalyzed by dirhodium complexes. This method has been used to synthesize a variety of isochromans with excellent diastereo- and enantioselectivity, and has been applied in the total synthesis of isochroman-based natural products. researchgate.net

The asymmetric synthesis of isochromanone derivatives has also been achieved through a cascade O-H insertion/aldol (B89426) cyclization of ketoacids with diazoketones, catalyzed by a Rh(II)/chiral N,N'-dioxide-metal complex bimetallic system. thieme.de These isochromanones, which bear a carbonyl group at the C-3 position, could potentially serve as precursors to this compound through stereoselective reduction. The reduction of isocoumarins (1H-isochromen-1-ones) to isochroman-3-ols using hydride reagents is a known transformation, and applying asymmetric reduction techniques to prochiral 1-phenylisocoumarins could provide a direct route to enantiomerically enriched this compound. researchgate.net

Furthermore, enantioselective allylic C-H oxidation of terminal olefins to chiral isochromans has been accomplished using palladium(II)/chiral sulfoxide (B87167) catalysis, offering another modern approach to this important scaffold. nih.gov

MethodKey FeaturesProduct TypePotential for this compoundReference
Chemoenzymatic SynthesisAsymmetric biocatalytic reduction followed by oxa-Pictet-Spengler reactionEnantiopure 1-aryl-3-methylisochromansHigh, by using a phenyl-substituted ketone precursor dntb.gov.uajst.go.jp
Rhodium-catalyzed C-H InsertionEnantioselective C-H insertion of donor/donor carbenesChiral isochromansHigh, by designing an appropriate diazo precursor researchgate.net
Asymmetric Aldol CascadeTrapping of carboxylic oxonium ylidesChiral isochromanonesHigh, via subsequent stereoselective reduction of the C3-ketone thieme.de
Asymmetric Reduction of IsocoumarinsStereoselective hydride reductionChiral isochroman-3-olsHigh, direct route from a 1-phenylisocoumarin precursor researchgate.net
Palladium-catalyzed C-H OxidationEnantioselective allylic C-H oxidationChiral isochromansModerate, would require further functionalization at C3 nih.gov

Catalytic Enantioselective Approaches for Isochromanones and Related Structures

The development of catalytic enantioselective methods provides efficient access to chiral isochromanone derivatives, which are key precursors to compounds like this compound. These strategies often employ metal catalysts paired with chiral ligands to control the stereochemical outcome of the reaction.

A notable approach involves the dinuclear zinc-catalyzed enantioselective Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones. rsc.org This method yields enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives with excellent stereoselectivities, achieving up to >20:1 diastereomeric ratio (dr) and >99% enantiomeric excess (ee). rsc.org The reaction can be performed on a gram scale without compromising its high stereoselectivity. rsc.org

Another powerful strategy is the rhodium-catalyzed asymmetric arylation–cyclization sequence, which has been developed for the synthesis of enantioenriched 3-isochromanone (B1583819) derivatives featuring a quaternary stereogenic center. rsc.org Similarly, palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of α-aryl-β-oxo esters has been successfully employed. acs.org Using the (R,R)-ANDEN-phenyl Trost ligand, this method produces α-aryl-α-allyl-3-isochromanones in high yields (up to 95%) and high enantioselectivities (up to 96% ee). acs.org This represents the first enantioselective synthesis of all-carbon quaternary α-allyl-α-aryl 3-isochromanones. acs.org

Bimetallic relay catalysis, combining an achiral dirhodium salt with a chiral N,N′-dioxide–metal complex (e.g., Fe(III) or Sc(III)), enables an efficient asymmetric cascade O–H insertion/aldol cyclization of ketoacids with diazoketones. nih.gov This process generates benzo-fused δ-lactones with adjacent quaternary stereocenters in good to excellent enantioselectivity. nih.gov A biomimetic approach using a Au(I)/chiral Sc(III) bimetallic catalytic system facilitates an asymmetric hetero-Diels–Alder reaction of in-situ generated isochromene and ortho-quinonemethide, affording chiral tetracyclic isochromans with up to 95% ee. nih.gov

Table 1: Catalytic Enantioselective Syntheses of Isochromanone Systems

Catalytic System Reaction Type Substrates Product Type Yield Stereoselectivity Ref
Dinuclear Zinc / Chiral Ligand Michael/Transesterification α-Hydroxy indanones + ortho-Ester chalcones Spiro[indanone-isochromanone] Good Up to >20:1 dr, >99% ee rsc.orgrsc.org
Rhodium / Chiral Ligand Asymmetric Arylation-Cyclization - 3-Isochromanones - High ee rsc.org
Pd(0) / (R,R)-ANDEN-phenyl Trost ligand Decarboxylative Asymmetric Allylic Alkylation α-Aryl-β-oxo esters α-Aryl-α-allyl-3-isochromanones Up to 95% Up to 96% ee acs.org
Rh(II) / Chiral N,N′-dioxide-Fe(III) or Sc(III) O-H Insertion/Aldol Cyclization Ketoacids + Diazoketones Benzo-fused δ-lactones Good Good to Excellent ee nih.gov
Au(I) / Chiral Sc(III) Asymmetric Hetero-Diels-Alder α-Propargyl benzyl alcohols + 2-(Hydroxylmethyl)phenols Tetracyclic isochromans Good Up to 95% ee nih.gov

Substrate-Controlled Stereoselective Syntheses of Isochroman-4-ols

In substrate-controlled synthesis, the inherent structural and stereochemical features of the starting material dictate the stereochemistry of the product. An effective strategy for synthesizing isochroman-4-ols relies on an epoxidation/cyclization pathway starting from (E)-(2-stilbenyl/styrenyl)methanols. thieme-connect.comresearchgate.netsorbonne-universite.fr

In this method, the olefin in the starting material is converted into an electrophilic epoxide using an oxidizing agent like m-CPBA or dimethyldioxirane (B1199080) (DMDO). thieme-connect.comresearchgate.net This epoxide then undergoes a regioselective ring-opening by the tethered hydroxyl group, leading to the formation of the isochroman-4-ol. thieme-connect.comresearchgate.net The stereocontrol at the newly formed stereogenic centers is governed by the substrate's configuration, resulting in the exclusive formation of a specific product diastereomer. thieme-connect.com This approach has also been used to create related scaffolds like 1,3-dihydroisobenzofurans from the same class of starting materials. thieme-connect.comsorbonne-universite.fr The key step for the synthesis of the isochroman-4-ol core can also be an oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives. researchgate.netepa.gov

Rearrangement-Based Syntheses Preserving or Inverting Isochromane Stereocentres

Rearrangement reactions offer a sophisticated route to isochroman systems, often allowing for the transfer of existing stereochemistry from the starting material to the product. A notable example is the Lewis acid-catalyzed rearrangement of methyl 4,5-trans-4-aryldioxolan-5-ylacetates. rsc.org This reaction provides a convenient route to substituted methyl isochroman-3-ylacetates and isochromane-γ-lactones. rsc.org

Crucially, the two contiguous stereocenters in the isochroman product are transferred directly from the parent dioxolane with their configurations unchanged. rsc.org The choice of Lewis acid (e.g., camphorsulfonic acid, titanium tetrachloride) is critical and depends on the substitution pattern of the aromatic ring. rsc.org The stereochemistry of other positions, such as a methyl group on the isochroman ring, can be influenced by the specific reagents and reaction conditions, sometimes allowing for selective formation of different epimers. rsc.org For instance, treating 3′,5′-dimethoxyphenyldioxolanes with camphorsulfonic acid can produce a mixture of C-5 epimeric isochromane lactones, with the ratio depending on the acid concentration. rsc.org The Wagner-Meerwein rearrangement is another powerful tool, particularly for constructing complex ring systems with quaternary carbon stereocenters. sioc-journal.cn

Transition Metal-Catalyzed Coupling and Functionalization Strategies

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Palladium, in particular, has been extensively used to construct and functionalize the isochroman ring.

Palladium-Catalyzed Arylation Reactions Forming Isochromanone Derivatives

Palladium-catalyzed C-H arylation is a powerful tool for forming isochromanone derivatives. nih.gov These reactions create a direct bond between a carbon atom of the isochroman precursor and an aryl group. Mechanistic studies suggest that these transformations can proceed through various catalytic cycles, including Pd(II)/Pd(0) and Pd(II)/Pd(IV) pathways. nih.govsnnu.edu.cn For instance, a palladium-catalyzed intramolecular carbopalladation/cyclization cascade has been developed to assemble polycyclic isochromanone-annelated heterocycles from aryl halides and internal propargylic esters. acs.org This transformation proceeds via a 5-endo-dig cyclization to produce the polycyclic products in moderate to excellent yields. acs.org Furthermore, palladium-catalyzed cyclocarbonylation reactions of appropriate substrates provide another route to isochromanones. researchgate.net

Application of Organometallic Reagents (e.g., Arylmagnesium Bromides) in 1-Arylisochroman Synthesis

Organometallic reagents are fundamental in introducing aryl groups onto heterocyclic scaffolds. Arylmagnesium bromides (Grignard reagents) are particularly effective for the synthesis of 1-arylisochromans. researchgate.net In a typical procedure, 1-bromoisochroman is reacted with an arylmagnesium bromide, such as phenylmagnesium bromide, to yield the corresponding 1-arylisochroman. researchgate.net This nucleophilic substitution reaction is a direct and efficient method for creating the C1-aryl bond. The methodology has been successfully applied to substituted systems, such as 1-bromo-4,4-dimethylisochroman, to produce various 1-arylisochroman derivatives. researchgate.net Cobalt-diamine complexes have also been shown to catalyze the cross-coupling of alkyl halides with aryl Grignard reagents, offering another route for stereoselective arylation. nih.gov

Table 2: Synthesis of 1-Arylisochromans using Arylmagnesium Bromides

Isochroman Precursor Grignard Reagent Product Ref
1-Bromoisochroman Phenylmagnesium bromide 1-Phenylisochroman (B11892172) researchgate.net
1-Bromo-4,4-dimethylisochroman Phenylmagnesium bromide 4,4-Dimethyl-1-phenylisochroman researchgate.net

Triorganoindium Reagent Applications in Isochroman Synthesis

Triorganoindium reagents have emerged as effective nucleophiles for the synthesis of 1-substituted isochromans in transition-metal-free coupling reactions. organic-chemistry.orgsyncatmeth.esresearchgate.netacs.org This method involves the reaction of a triorganoindium reagent (R₃In) with an isochroman acetal (B89532) in the presence of a Lewis acid, typically boron trifluoride diethyl etherate (BF₃·OEt₂). syncatmeth.esacs.org

The reaction proceeds efficiently with a wide variety of triorganoindium reagents, including those with aryl, heteroaryl, alkynyl, alkenyl, and alkyl groups. syncatmeth.esacs.org A key advantage of this methodology is its high atom economy, as it can proceed with only 50 mol % of the organometallic reagent. organic-chemistry.orgsyncatmeth.es Mechanistic studies suggest that the reaction is initiated by the Lewis acid, which promotes the formation of an oxocarbenium ion intermediate from the isochroman acetal. syncatmeth.esresearchgate.net This electrophilic intermediate is then intercepted by the nucleophilic triorganoindium reagent to afford the 1-substituted isochroman product. syncatmeth.esresearchgate.net

Radical-Mediated and Photochemical Approaches to Isochroman Scaffolds

Recent advancements in synthetic organic chemistry have increasingly focused on the development of methodologies that proceed via radical intermediates and photochemical pathways. These approaches offer unique reactivity and opportunities for the construction of complex molecular architectures like the isochroman ring system under mild conditions.

Meerwein-Type Radical Carbooxygenations for Isochromanone Formation

The Meerwein arylation, a reaction involving the addition of an aryl diazonium salt to an electron-poor alkene, has been adapted for the synthesis of isochromanones through a radical-polar crossover mechanism. d-nb.infonih.govwikipedia.org This method relies on the generation of an aryl radical from an aryldiazonium salt, which then adds to an alkene. wikipedia.org

In a notable application, the reaction of styrenes with aryldiazonium salts under thermal conditions has been shown to produce 1,2-diarylethanols. d-nb.infonih.gov A significant extension of this methodology involves a tandem sequence of carbohydroxylation and lactonization. Specifically, the use of a 2-methyloxycarbonyl-substituted diazonium salt in reaction with a styrene (B11656) derivative directly affords an isochromanone structure. d-nb.infonih.gov This transformation highlights the potential of Meerwein-type reactions to construct the core isochromanone skeleton in a single step.

The general reaction conditions for such carbohydroxylations often involve the slow addition of the aryldiazonium tetrafluoroborate (B81430) salt to a solution of the styrene in a mixture of acetonitrile and water at elevated temperatures. d-nb.infonih.gov The choice of base, if any, can be critical, with potassium acetate being effective in some cases, while in others, base-free conditions provide better yields. d-nb.infonih.gov

Table 1: Examples of Meerwein-Type Carbohydroxylation Products

Aryl Diazonium Salt ReactantAlkene ReactantProductReference
4-Chlorophenyldiazonium tetrafluoroborateα-Methylstyrene2-(4-Chlorophenyl)-1-phenylpropan-1-ol d-nb.infonih.gov
2-Methyloxycarbonyl-substituted diazonium saltStyrene derivativeIsochromanone derivative d-nb.infonih.gov
4-Fluorophenyldiazonium saltStyrene derivativeCorresponding carbohydroxylation product nih.gov
Phenyldiazonium ionStyrene derivativeCorresponding carbohydroxylation product nih.gov

This table is generated based on textual descriptions of reactions and may not represent a comprehensive list of all possible products.

Visible Light Photoredox Catalysis in Isochroman Synthesis

Visible light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide array of transformations under mild conditions. sigmaaldrich.comrsc.orgprinceton.edu This approach utilizes a photocatalyst, which, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates from stable organic molecules. princeton.eduacs.org

This technology has been successfully applied to the synthesis and functionalization of isochroman systems. For instance, a visible light-mediated Meerwein synthesis of isochromanones has been developed. researchgate.net This method employs a ruthenium(II) photoredox catalyst to generate aryl radicals from diazonium salts derived from substituted anthranilic acids, which then undergo cyclization to form the isochromanone core. researchgate.net This approach is valued for its efficiency and reliability in producing structures found in many biologically active molecules. researchgate.net

Furthermore, visible light photoredox catalysis facilitates the direct functionalization of benzylic C(sp³)–H bonds, which is relevant for the modification of pre-existing isochroman skeletons. acs.org This cross-dehydrogenative coupling allows for the straightforward incorporation of heteroaromatics at the benzylic position of alkyl arenes. acs.org Such methodologies provide a direct route to introduce molecular complexity to the isochroman framework. The catalysts for these reactions are often transition-metal complexes, such as those based on iridium or ruthenium, although organocatalysts are also employed. sigmaaldrich.comacs.org

Table 2: Key Features of Visible Light Photoredox Catalysis in Isochroman Synthesis

FeatureDescriptionReference
Reaction Type Meerwein synthesis, C-H functionalization researchgate.netacs.org
Catalysts Ruthenium(II) polypyridyl complexes, Iridium-based complexes sigmaaldrich.comacs.orgresearchgate.net
Light Source Visible light (e.g., blue LEDs) sigmaaldrich.comresearchgate.net
Advantages Mild reaction conditions, high selectivity, access to complex molecules rsc.orgprinceton.eduresearchgate.net

Green Chemistry Principles and Sustainable Approaches in Isochroman Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes for isochromans. sigmaaldrich.comconsensus.apprroij.com These principles emphasize waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency. sigmaaldrich.comconsensus.appacs.org

In the context of isochroman synthesis, sustainable approaches focus on several key areas. One significant area is the development of environmentally friendly catalytic systems. For example, cobalt-based metal-organic frameworks (Co-MOFs) have been synthesized in the non-toxic solvent ethanol (B145695) and utilized for the aerobic oxidation of isochromans to isochromanones. bohrium.com This system uses molecular oxygen as the oxidant and requires no additives, presenting a green alternative to traditional oxidation methods. bohrium.com

Another sustainable strategy involves the use of recyclable heterogeneous catalysts. Heteropolyacid (HPA)-based ionic liquids have been developed for the synthesis of isochromans via the oxa-Pictet–Spengler reaction. rsc.org This catalytic system is not only efficient, requiring low catalyst loading and short reaction times, but the catalyst can also be recovered and reused multiple times without a significant loss in activity. rsc.org The use of dimethyl carbonate (DMC), a greener solvent, further enhances the environmental credentials of this protocol. rsc.org

The choice of solvents and reaction media is a critical aspect of green chemistry. rroij.com Efforts are being made to replace hazardous solvents like toluene (B28343) and benzene with more benign alternatives. rsc.org The development of solvent-free reaction conditions or the use of aqueous media are also key goals in the sustainable synthesis of isochromans. ijnc.ir

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic methodologies: sigmaaldrich.comconsensus.appacs.org

Prevention: It is better to prevent waste than to treat it after it has been created. sigmaaldrich.comconsensus.app

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.comacs.org

Less Hazardous Chemical Syntheses: Methods should be designed to use and generate substances that possess little or no toxicity. sigmaaldrich.comskpharmteco.com

Designing Safer Chemicals: Chemical products should be designed to affect their desired function while minimizing their toxicity. sigmaaldrich.comconsensus.app

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary wherever possible and innocuous when used. sigmaaldrich.comconsensus.app

Design for Energy Efficiency: Energy requirements should be minimized. Synthetic methods should be conducted at ambient temperature and pressure if possible. sigmaaldrich.comacs.org

Use of Renewable Feedstocks: A raw material or feedstock should be renewable whenever technically and economically practicable. sigmaaldrich.comconsensus.app

Reduce Derivatives: Unnecessary derivatization should be minimized or avoided if possible. sigmaaldrich.comacs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. sigmaaldrich.comconsensus.app

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. sigmaaldrich.comconsensus.app

Real-time analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. sigmaaldrich.comconsensus.app

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. sigmaaldrich.comconsensus.app

By adhering to these principles, the synthesis of this compound and related compounds can be made more environmentally benign and economically viable.

Chemical Reactivity and Derivatization Strategies of 1 Phenylisochroman 3 Ol

Ring-Opening Reactions and Skeletal Rearrangements

The strained ether linkage within the isochroman (B46142) ring, combined with the reactive hydroxyl group, makes the molecule susceptible to ring-opening under specific conditions, most notably in the presence of acid.

Under acidic conditions, the hydroxyl group of 1-phenylisochroman-3-ol can be protonated, forming a good leaving group (water). This initiates the cleavage of the C-O bond, leading to the formation of a carbocation intermediate. The stability of this cation is enhanced by the phenyl group at the C1 position. The reaction pathway can be likened to the acid-catalyzed ring-opening of epoxides, which proceeds through a mechanism that has both SN1 and SN2 characteristics. libretexts.orglibretexts.org

First, the hydroxyl oxygen is protonated. Subsequently, the C-O bond begins to break, building a partial positive charge on the carbon atom. libretexts.org This electrophilic center is then susceptible to attack by various nucleophiles. The diversity of available nucleophiles allows for the creation of a wide array of products from a single starting material. For instance, in the presence of water or alcohols, this reaction would lead to the formation of diols or alkoxy-alcohols, respectively. If other nucleophiles are present, they can be incorporated into the final structure. This strategy is foundational for diversifying the isochroman scaffold.

The isochroman core is a valuable building block for the synthesis of more complex, polycyclic natural products and their analogues. A biomimetic approach, mimicking the biosynthetic pathways of polyketide natural products, has been developed to construct tetracyclic isochroman frameworks. researchgate.net This strategy often involves an asymmetric hetero-Diels-Alder reaction. researchgate.net

In a representative synthetic pathway, an in-situ generated isochromene (a dehydrated form of an isochroman-3-ol (B1626028) derivative) can react with another component, such as an ortho-quinonemethide, to form a complex polycyclic system. researchgate.net This cascade reaction can be achieved with high stereoselectivity using a bimetallic catalytic system, for example, combining Au(I) and a chiral Sc(III) complex. researchgate.net This method highlights the utility of the isochroman moiety as a latent diene or dienophile precursor in cycloaddition reactions, enabling the rapid assembly of intricate molecular architectures.

Transformations of the Hydroxyl Moiety in Isochroman-3-ols

The hydroxyl group at the C3 position is a primary site for functionalization, allowing for oxidation to a ketone or formation through the reduction of a ketone precursor.

The oxidation of the lactol in this compound to the corresponding lactone, 1-phenylisochroman-3-one (an isochromanone), is a key transformation. This reaction converts the hemiacetal into a more stable ester linkage. Various catalytic systems have been developed to achieve this oxidation efficiently and selectively.

Recent advancements have focused on environmentally friendly methods. For example, an artificial enzyme, specifically a polyoxometalate-supported cobalt complex, has been shown to catalyze the selective oxidation of isochromans to isochromanones using molecular oxygen (O₂) as the oxidant. researchgate.net This system operates under mild conditions without requiring additives and demonstrates high yields. researchgate.net The catalyst's mechanism is believed to involve a radical pathway with superoxide (B77818) radicals, showcasing a biomimetic approach to oxidation. researchgate.net

ReactionCatalyst SystemOxidantKey Features
Oxidation of IsochromanPolyoxometalate-supported Cobalt ComplexO₂High yield (91.5%), mild conditions, no additives, recyclable catalyst. researchgate.net
Oxidation of Isochroman2D Co-MOFO₂Environmentally friendly synthesis of the catalyst. researchgate.net

This table summarizes catalytic systems for the oxidation of the isochroman scaffold to the corresponding isochromanone.

The reverse reaction, the reduction of a 1-phenylisochromanone to this compound (a carbinol), is a fundamental step in many synthetic routes. This transformation is typically achieved using standard reducing agents capable of converting esters or lactones to alcohols.

Common reagents for this reduction include hydride donors such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent depends on the presence of other functional groups in the molecule. The reduction of the ketone precursor allows for the introduction of the reactive hydroxyl group, which can then be used for subsequent derivatization or ring-opening reactions as described previously. This reduction is a critical step in multi-step syntheses where the isochromanone serves as a stable intermediate. researchgate.net

Enzymatic and Biomimetic Transformations of Isochroman Derivatives

The use of enzymes and biomimetic catalysts for transforming isochroman derivatives represents a significant area of modern organic synthesis, offering high selectivity and milder reaction conditions compared to traditional chemical methods. researchgate.netresearchgate.net Isochromans and the related isocoumarins are well-known polyketides, often biosynthesized via the polyketide synthase (PKS) pathway. nih.gov This natural precedent inspires the development of enzyme-based and biomimetic synthetic strategies.

Biomimetic Catalysis: As mentioned, Au(I)/chiral Sc(III) bimetallic systems can catalyze the asymmetric synthesis of complex tetracyclic isochromans, mimicking the proposed biosynthetic route of these natural products. researchgate.net This approach demonstrates how principles from biosynthesis can be translated into powerful synthetic methods for creating stereochemically complex molecules. researchgate.net

Artificial Enzymes: The development of artificial enzymes, such as the cobalt-polyoxometalate complex for oxidation, showcases another facet of biomimetic chemistry. researchgate.net These catalysts mimic the function of natural enzymes by using a metal center to activate a simple oxidant like O₂. This avoids the need for harsh or stoichiometric chemical oxidants, aligning with the principles of green chemistry. The catalyst can often be recycled and reused multiple times without a loss of performance, further enhancing its practicality. researchgate.net These enzymatic and biomimetic methods are crucial for the synthesis of isochroman-containing compounds with potential therapeutic applications. nih.gov

Oxidative Cleavage by Laccase/Mediator Systems

The enzymatic oxidation of this compound, a compound that is not a classic substrate for direct laccase activity, can be achieved through the use of laccase-mediator systems (LMS). thieme-connect.de Laccases are multi-copper oxidases that reduce molecular oxygen to water. mdpi.com Their application can be broadened to non-phenolic substrates by employing small-molecule redox mediators that act as electron shuttles between the enzyme and the target substrate. thieme-connect.denih.gov The mediator is first oxidized by the laccase, and this oxidized, highly reactive form then diffuses from the enzyme's active site to react with the substrate. thieme-connect.de

The reactivity of this compound in an LMS is dictated by its two key structural features: the secondary benzylic alcohol at the C-3 position and the cyclic benzyl (B1604629) ether moiety. Different mediators operate via distinct mechanisms, which influences their effectiveness towards specific functional groups. thieme-connect.debeilstein-journals.org

Hydrogen Atom Transfer (HAT) Mediators : Mediators containing N-OH functionalities, such as 1-hydroxybenzotriazole (B26582) (HBT) and N-hydroxyphthalimide (NHPI), operate through a Hydrogen Atom Transfer (HAT) mechanism. beilstein-journals.orgresearchgate.net The laccase generates a stable N-oxyl radical (=N-O•) from the mediator, which is a potent hydrogen abstractor. researchgate.net This type of mediator has shown high catalytic activity for the oxidation of ethers. beilstein-journals.orgresearchgate.net In the case of this compound, the N-oxyl radical could abstract a hydrogen atom from the C-1 position, initiating an oxidative cleavage of the ether bond.

Ionic Mechanism Mediators : Stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and 2-azaadamantane (B3153908) N-oxyl (AZADO) follow an ionic pathway. nih.govrsc.org The laccase oxidizes the radical to a highly electrophilic oxoammonium ion. nih.govnih.gov This species is particularly effective for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. thieme-connect.denih.gov For this compound, a laccase/TEMPO system would be expected to primarily oxidize the secondary alcohol at C-3 to the corresponding ketone, 1-phenylisochroman-3-one. nih.gov

The choice of mediator is therefore crucial in directing the reaction towards either C-3 alcohol oxidation or oxidative cleavage of the isochroman ring. Studies on benzyl alcohols and various ethers show a clear specialization of mediators for different substrates. researchgate.netrsc.org For instance, the laccase/TEMPO system is highly proficient in oxidizing benzyl alcohols, while the laccase/HBT system is more competent for the oxidation of ethers. researchgate.netrsc.org

Table 1: Common Laccase Mediators and Their Reaction Mechanisms

Mediator Abbreviation Primary Mechanism Typical Substrates
1-Hydroxybenzotriazole HBT Hydrogen Atom Transfer (HAT) Ethers, Non-phenolic lignin (B12514952) models beilstein-journals.orgresearchgate.net
N-Hydroxyphthalimide NHPI Hydrogen Atom Transfer (HAT) Ethers, Alcohols beilstein-journals.orgresearchgate.net
2,2,6,6-Tetramethylpiperidine-1-oxyl TEMPO Ionic (via Oxoammonium ion) Primary and Secondary Alcohols thieme-connect.denih.gov
2-Azaadamantane N-oxyl AZADO Ionic (via Oxoammonium ion) Alcohols rsc.org

Functional Group Interconversions and Side-Chain Modifications

The chemical structure of this compound offers several avenues for synthetic modification through functional group interconversions (FGI) and alterations to its core structure. solubilityofthings.com These transformations primarily target the secondary alcohol at the C-3 position and the benzylic C-1 position of the isochroman ring.

Oxidation of the Secondary Alcohol: The secondary alcohol group at C-3 is readily oxidized to form the corresponding ketone, 1-phenylisochroman-3-one. vaia.com This transformation is a fundamental functional group interconversion. solubilityofthings.com Various chromium(VI)-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), are commonly used for this purpose as they can be employed in non-aqueous environments, minimizing side reactions. imperial.ac.uk

Conversion of the Hydroxyl Group: The hydroxyl group is a poor leaving group in nucleophilic substitution reactions. chemistrytalk.org To enhance its reactivity, it can be converted into a better leaving group, such as a sulfonate ester. Reaction of the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) yields a tosylate or mesylate, respectively. imperial.ac.ukchemistrysteps.com These derivatives can then undergo substitution reactions with various nucleophiles, allowing for the introduction of new functional groups at the C-3 position.

Ring Cleavage and Rearrangement: The isochroman ring system itself can be modified. For instance, oxidative cleavage of the Csp³-O bond in 1-arylisochromans has been achieved using aerobic oxidation catalyzed by an iron(II)-pyridyl(bis-imidazolidine) complex. nih.govliv.ac.uk This reaction proceeds through dehydrogenative oxygenation at the C-1 position, followed by C-O bond cleavage, ultimately affording 2-(hydroxyethyl)benzophenones. nih.govnih.gov This represents a significant modification of the compound's carbon skeleton. Additionally, treatment of 1-phenylisochroman (B11892172) with hydriodic acid and red phosphorus has been shown to convert it into o-(2-iodoethyl)diphenylmethane, demonstrating another pathway for ring opening. researchgate.net

Table 2: Selected Derivatization Strategies for this compound

Starting Position Reagents and Conditions Product Functional Group/Structure Reaction Type
C-3 Alcohol Pyridinium Chlorochromate (PCC) Ketone (1-Phenylisochroman-3-one) Oxidation imperial.ac.uk
C-3 Alcohol Tosyl Chloride (TsCl), Pyridine Tosylate Functional Group Interconversion chemistrysteps.com
C-3 Alcohol Mesyl Chloride (MsCl), Pyridine Mesylate Functional Group Interconversion chemistrysteps.com
C-1 Ether Fe(II) catalyst, O₂ Ring-opened 2-(hydroxyethyl)benzophenone Oxidative Cleavage nih.govnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenylisochroman 3 Ol

High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity

The stereochemistry of 1-phenylisochroman-3-ol, which can exist as cis and trans isomers, is a key aspect of its structural analysis. High-field and multidimensional NMR spectroscopy are instrumental in assigning the relative configuration of the substituents on the isochroman (B46142) core.

In a study involving derivatives of isochroman, the stereochemistry of related compounds was determined using 1H NMR spectroscopy. For instance, the coupling constants between protons on adjacent carbon atoms can elucidate their spatial relationship. A larger coupling constant (J-value) is typically observed for protons in a trans-diaxial orientation, while a smaller coupling constant suggests a cis or equatorial-axial relationship. The relative configurations of synthesized isochroman derivatives have been assigned based on the coupling constants of the protons at positions C-1, C-3, and C-4.

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further confirmation of the connectivity within the molecule. COSY experiments establish proton-proton correlations, while HSQC correlates protons with their directly attached carbon atoms. These experiments are crucial for unambiguously assigning the signals in the complex NMR spectra of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

For this compound, with a chemical formula of C15H14O2, the expected exact mass can be calculated. HRMS analysis would involve ionizing the molecule, often using techniques like electrospray ionization (ESI), and then measuring the mass of the resulting molecular ion. The high accuracy of the mass measurement allows for the confirmation of the elemental composition, providing strong evidence for the compound's identity. This technique is particularly valuable in distinguishing it from isomers or other compounds with similar masses.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Confirmation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The C-H stretching vibrations of the aromatic phenyl ring and the aliphatic isochroman core would appear in the 2850-3100 cm⁻¹ region. The C-O stretching vibrations of the ether linkage in the isochroman ring and the alcohol would be observed in the 1050-1250 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the hydroxyl group is often a weak scatterer in Raman, the aromatic ring vibrations typically produce strong signals, aiding in the confirmation of the phenyl substituent.

X-ray Crystallography for Definitive Solid-State Structural and Conformational Analysis

While NMR and other spectroscopic techniques provide valuable information about the connectivity and relative stereochemistry in solution, X-ray crystallography offers an unambiguous determination of the three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, definitively establishing the cis or trans configuration of the phenyl and hydroxyl substituents.

Integration of Experimental and Computationally Derived Spectroscopic Data for Enhanced Structural Understanding

The combination of experimental spectroscopic data with computational methods, such as Density Functional Theory (DFT), can provide a more comprehensive understanding of the structure and properties of this compound.

Computational chemistry can be used to predict NMR chemical shifts and coupling constants for different possible isomers and conformers. By comparing these calculated values with the experimental data, a more confident assignment of the stereochemistry can be made. Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of bands in the FT-IR and Raman spectra.

This integrated approach allows for a more robust structural elucidation, where computational models are refined based on experimental results, and experimental data is better interpreted with the aid of theoretical insights.

Mechanistic Investigations of 1 Phenylisochroman 3 Ol Formation and Transformations

Protolytic Processes and Carbocationic Intermediates in Cyclization

The formation of the isochroman (B46142) ring often proceeds through acid-catalyzed cyclization reactions where protolytic processes initiate the formation of key carbocationic intermediates. A prominent example is the oxa-Pictet-Spengler reaction, which represents a direct method for preparing isochromans from β-phenylethanols and aldehydes or their surrogates. nih.gov In this process, a strong Brønsted acid, such as triflic acid (TfOH), is used to protonate the carbonyl group of an aldehyde, making it a more potent electrophile. nih.gov

The subsequent intramolecular attack by the hydroxyl group of the β-phenylethanol leads to an oxonium ion, which then facilitates the electrophilic attack on the aromatic ring. This cyclization step generates a stabilized carbocationic intermediate, often referred to as a Wheland intermediate. nih.gov The subsequent loss of a proton from this intermediate re-establishes aromaticity and yields the final isochroman product. nih.gov The stability of this carbocationic intermediate is a crucial factor in the reaction's success.

In some transformations, these carbocationic intermediates can be trapped by nucleophiles or undergo rearrangements. For instance, photocatalyzed reactions involving arenediazonium salts and styrenes can generate carbocationic intermediates that are subsequently intercepted by solvent molecules or other nucleophiles. beilstein-journals.org Similarly, the ring-opening of isochromans can be achieved under acidic conditions, proceeding through a carbocationic intermediate formed at the benzylic position. nih.gov

Table 1: Key Steps in Protolytic Cyclization

StepDescriptionKey Species
1. Activation Protonation of an electrophile (e.g., aldehyde) by a Brønsted acid.Protonated aldehyde, Oxonium ion
2. Cyclization Intramolecular electrophilic attack on the aromatic ring.Wheland intermediate (Carbocation)
3. Deprotonation Loss of a proton to restore aromaticity.Isochroman product

Pathways Involving Benzylic Cleavage and Dianionic Species

Transformations of the isochroman skeleton can involve the cleavage of the benzylic C-O bond. A notable example is the reductive ring-opening of an isochroman using a reducing agent like triethylsilane in the presence of a strong acid. nih.gov This process highlights the reactivity of the benzylic position, which can be susceptible to cleavage under specific conditions, leading to a linearization of the heterocyclic structure.

Pathways involving dianionic species are less common for isochromans but represent a theoretically significant area of reactivity for related π-conjugated systems. Dianions are molecular entities carrying a net charge of -2. nih.gov In certain fluorenone derivatives, which share some structural motifs with oxidized isochromans, two-electron reduction with an alkali metal can lead to the formation of a crystalline diradical dianion. mdpi.com In these species, the two negative charges are delocalized over the π-conjugated system. mdpi.comnih.gov While not a typical pathway for 1-phenylisochroman-3-ol itself, such transformations could be envisioned for related isochromanone derivatives, where reduction could potentially generate a dianionic intermediate, drastically altering its electronic structure and reactivity. mdpi.com

Role of Oxonium Intermediates in Ring-Forming Reactions

Oxonium intermediates are central to many of the most effective methods for synthesizing the isochroman core. An oxonium ion is a chemical species containing an oxygen atom with a positive formal charge. In the context of isochroman synthesis, they are typically formed during acid-catalyzed reactions. The oxa-Pictet-Spengler reaction, for example, proceeds through an oxonium intermediate generated from an aldehyde and an alcohol. nih.gov This intermediate is key to activating the molecule for the subsequent intramolecular cyclization.

A more specialized variant involves the generation and trapping of oxonium ylides. An oxonium ylide is a molecule where a positively charged oxygen atom is adjacent to a negatively charged carbon. These highly reactive intermediates can be formed by the reaction of an alcohol with a metal carbenoid, which is typically generated from a diazo compound. nih.govrsc.org Once formed, the oxonium ylide can undergo a rapid intramolecular reaction. Methodologies have been developed where an in situ generated oxonium ylide is trapped via an intramolecular Michael-type reaction or an aldol (B89426) cyclization cascade to construct the isochroman or isochromanone skeleton with high diastereoselectivity. nih.govrsc.orgrsc.org

Photocatalyzed synthesis of isochromanones can also proceed through an oxonium ion intermediate. beilstein-journals.org In one proposed mechanism, intramolecular nucleophilic attack of a carbonyl oxygen onto a positively charged carbon center forms a cyclic oxonium ion, which then evolves to the final isochromanone product. beilstein-journals.org

Table 2: Formation and Reaction of Oxonium Species in Isochroman Synthesis

Oxonium SpeciesMethod of GenerationSubsequent Reaction
Oxonium Ion Acid-catalyzed reaction of an alcohol and an aldehyde/equivalent. nih.govIntramolecular electrophilic aromatic substitution.
Oxonium Ylide Reaction of an alcohol with a metal carbenoid (from a diazo compound). nih.govrsc.orgIntramolecular Michael-type trapping or aldol cyclization. nih.govrsc.org
Cyclic Oxonium Ion Intramolecular attack of a carbonyl oxygen on a carbocation. beilstein-journals.orgNucleophilic trapping/rearrangement to form isochromanone.

Radical Cascade Mechanisms in Isochromanone Synthesis

Radical cascade reactions, which involve a series of sequential radical-based transformations, have emerged as a powerful strategy for constructing complex heterocyclic systems, including the isochromanone core. nih.govwikipedia.org These reactions are characterized by the high reactivity of the free radical intermediates, which allows for the formation of multiple bonds in a single synthetic operation. wikipedia.org

The synthesis of chroman-4-ones, structurally related to isochromanones, has been achieved through a cascade radical annulation process. nih.gov A typical mechanism for such a process can be initiated by the decomposition of a radical initiator, such as ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), which generates a sulfate (B86663) radical anion (SO₄⁻•). This radical can then trigger the formation of an alkoxycarbonyl radical via a decarboxylative process. nih.gov

The key steps in the cascade are:

Radical Generation: An initial radical is formed from an initiator.

Intermolecular Addition: The generated radical adds to a C=C double bond in the substrate (e.g., a 2-(allyloxy)arylaldehyde) to give a new radical intermediate. nih.gov

Intramolecular Cyclization: The newly formed radical undergoes an intramolecular cyclization onto the aromatic ring or another functional group, forming the heterocyclic core and a new oxygen or carbon-centered radical. nih.gov

Propagation/Termination: The resulting radical intermediate undergoes a hydrogen atom transfer (HAT) or an oxidation step to afford the final product and regenerate a radical species to continue the chain or terminate the reaction. nih.gov

This approach provides a metal-free pathway to functionalized heterocyclic structures under mild conditions. nih.govrsc.org

Catalytic Activation Mechanisms (e.g., Brønsted vs. Lewis Base Catalysis)

The choice of catalyst is fundamental in directing the outcome of isochroman synthesis, with both Brønsted and Lewis acids being widely employed to activate substrates and facilitate ring closure.

A Brønsted acid is a species that donates a proton (H⁺). fiveable.me In the context of isochroman formation, Brønsted acids like triflic acid (TfOH) or methanesulfonic acid (MsOH) are used to protonate a precursor, such as an aldehyde or an epoxide. nih.govorganic-chemistry.org This protonation enhances the electrophilicity of the carbon atom, generating an oxonium ion or facilitating the formation of a carbocation, which then undergoes the key intramolecular cyclization step. nih.govnih.gov This activation mode is central to the classic oxa-Pictet-Spengler reaction. nih.gov

A Lewis acid is a species that accepts an electron pair. libretexts.org Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂) or copper(II) salts, activate substrates by coordinating to a lone pair of electrons, typically on an oxygen atom. nih.govorganic-chemistry.org This coordination makes the substrate more electrophilic and susceptible to nucleophilic attack. For example, BF₃·OEt₂ has been used to promote the coupling of organoindium reagents with isochroman acetals to yield 1-substituted isochromans. organic-chemistry.org In some catalytic systems, a metal-based Lewis acid can play a dual role, activating multiple components of the reaction simultaneously. For instance, a copper(II) catalyst has been proposed to activate both a diazo compound (for carbenoid formation) and an enone unit in a diastereoselective isochroman synthesis. nih.gov The fundamental difference lies in the nature of the activation: proton transfer for Brønsted acids versus electron pair acceptance for Lewis acids. nih.gov

Table 3: Comparison of Brønsted and Lewis Acid Catalysis in Isochroman Synthesis

FeatureBrønsted Acid CatalysisLewis Acid Catalysis
Definition Proton (H⁺) donor. fiveable.meElectron pair acceptor. libretexts.org
Activation Mode Protonation of a functional group (e.g., carbonyl, epoxide). nih.govCoordination to a heteroatom (e.g., oxygen). nih.govorganic-chemistry.org
Key Intermediate Protonated species, oxonium ions, carbocations. nih.govLewis acid-substrate adduct/complex. libretexts.org
Example Reaction Oxa-Pictet-Spengler cyclization. nih.govCu(II)-catalyzed trapping of oxonium ylides; BF₃-mediated coupling. nih.govorganic-chemistry.org
Example Catalysts Triflic acid (TfOH), Methanesulfonic acid (MsOH). nih.govorganic-chemistry.orgBoron trifluoride etherate (BF₃·OEt₂), Copper(II) triflate (Cu(OTf)₂). nih.govorganic-chemistry.org

Computational and Theoretical Studies on 1 Phenylisochroman 3 Ol and Isochroman Analogs

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. A DFT calculation for 1-Phenylisochroman-3-ol would determine its most stable three-dimensional shape (optimized geometry) by finding the lowest energy arrangement of its atoms. This analysis would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into the electronic properties of the molecule, such as the distribution of electron density, which is crucial for understanding its reactivity and intermolecular interactions. However, specific DFT studies detailing the optimized geometry and electronic properties of this compound are not present in the current body of scientific literature.

Molecular Electrostatic Potential (MEP) Analysis and Global Reactivity Indices

A Molecular Electrostatic Potential (MEP) analysis maps the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. For this compound, an MEP map would identify electron-rich regions (typically colored in shades of red), which are susceptible to electrophilic attack, and electron-poor regions (colored in shades of blue), which are prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry used to predict the reactivity and selectivity of chemical reactions. youtube.comyoutube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy and spatial distribution of the HOMO and LUMO of this compound would be key to understanding its behavior in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.comwikipedia.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A detailed FMO analysis for this compound, including visualizations of the HOMO and LUMO and their corresponding energy levels, is not available in the existing scientific literature.

Prediction and Validation of Spectroscopic Parameters through Quantum Chemical Methods

Quantum chemical methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. researchgate.net For this compound, these calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Such theoretical predictions are invaluable for interpreting experimental spectra and assigning specific signals to the corresponding atoms or functional groups within the molecule. A thorough search of the literature indicates that no studies have been published that report the theoretical prediction and validation of spectroscopic parameters for this compound.

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. researchgate.netmdpi.com For this compound, this would involve identifying the various possible chair and boat conformations of the isochroman (B46142) ring and the different orientations of the phenyl and hydroxyl substituents. An exploration of the potential energy surface would map the energy of the molecule as a function of its geometry, identifying the lowest energy (most stable) conformers and the energy barriers for interconversion between them. This information is critical for understanding the molecule's flexibility and how its shape influences its properties and interactions. At present, there are no published studies dedicated to the detailed conformational analysis or the exploration of the potential energy surface of this compound.

Retrosynthetic Analysis of 1 Phenylisochroman 3 Ol

Disconnection Strategies for the Isochroman (B46142) Ring System

The isochroman ring system, a bicyclic ether, presents several logical points for disconnection. The primary goal is to simplify the structure by breaking the heterocyclic ring to reveal acyclic precursors. scripps.edu Key strategies for disconnecting the isochroman framework are based on cleaving the carbon-oxygen bonds of the ether linkage or adjacent carbon-carbon bonds.

Common disconnection approaches for the isochroman skeleton include:

C-O Bond Disconnection (Ether Linkage): This is often a primary consideration in the retrosynthesis of ethers. slideshare.net Disconnecting the C-O bond of the ether transforms the cyclic structure into a substituted 2-phenylethanol (B73330) derivative. This approach simplifies the target to an acyclic chain attached to an aromatic ring, which is a significant simplification.

C1–C(sp³) Bond Disconnection: Breaking the bond between the C1 carbon (bearing the phenyl group) and its neighboring carbon in the ring can be a viable strategy, especially if it leads to symmetrical or easily accessible precursors. bham.ac.uk

Two-Bond Disconnections: More advanced strategies can involve disconnecting two bonds simultaneously, often corresponding to the forward reaction of a cycloaddition or a tandem reaction sequence. lkouniv.ac.inbham.ac.uk For the isochroman system, a disconnection across the C1-O and C4-C4a bonds could correspond to a reaction involving a benzaldehyde (B42025) derivative and a suitable C2 synthon.

The choice of disconnection is guided by the reliability of the corresponding forward reaction and the availability of the resulting starting materials. amazonaws.com For 1-Phenylisochroman-3-ol, the presence of functional groups at C1 and C3 heavily influences the most logical pathway.

Strategic Functional Group Interconversions (FGIs) in Retrosynthetic Planning

Alcohol to Carbonyl: As mentioned previously, one of the most powerful FGIs for this target is the oxidation of the C3-hydroxyl group.

Retrosynthetic Step: this compound ⇒ 1-Phenylisochroman-3-one

Rationale: This FGI transforms the hemiacetal moiety into a lactone. Lactones are esters and can be disconnected via standard ester retrosynthesis (C-O bond cleavage), revealing a hydroxy acid precursor. This precursor is often synthetically more accessible. lkouniv.ac.in

Nitro to Amine to Diazonium Salt: While not directly on the core structure, FGIs on the aromatic ring can be used to introduce necessary substituents. For example, if a precursor required a group that could be converted into the phenylethyl alcohol moiety, standard aromatic FGIs like the reduction of a nitro group to an amine, followed by diazotization, could be employed. rnlkwc.ac.in

Halide to Alcohol: The synthesis might proceed through a precursor where the hydroxyl group of the 2-phenylethanol moiety is masked as a halide (e.g., a bromide). A late-stage FGI via nucleophilic substitution would then reveal the necessary alcohol for the final ring-closing etherification. ub.eduvanderbilt.edu

The strategic placement of FGIs within the retrosynthetic plan can significantly shorten the synthetic route and avoid potential issues with functional group compatibility. slideshare.net

Convergent and Divergent Retrosynthetic Pathways for Complex Isochroman Derivatives

Preparation of a highly substituted 2-phenylethanol fragment.

Independent synthesis of a complex benzaldehyde or benzoic acid derivative.

Coupling of these two fragments in a late-stage reaction to form and close the isochroman ring.

Divergent Synthesis: A divergent strategy begins with a common core intermediate that is subsequently elaborated into a variety of structurally related target molecules. nih.gov This approach is highly valuable for generating libraries of compounds for biological screening or structure-activity relationship studies. For isochroman derivatives, a divergent synthesis could start with a simple, functionalized isochroman or isochromanone core. This common intermediate could then undergo a series of different reactions (e.g., C-H activation, cross-coupling, substitution) at various positions to generate a family of diverse analogs. A recent synthesis of the panowamycins, a group of isochroman-based natural products, utilized a divergent approach from a common isochroman core constructed via a key C-H insertion reaction. nih.gov

The choice between a convergent and divergent pathway depends on the ultimate goal of the synthesis—whether it is the efficient production of a single complex target or the flexible generation of multiple analogs.

The Isochroman Scaffold in Precursor and Analog Design

Design and Synthesis of Isochroman-Based Structural Analogs

The synthesis of isochroman (B46142) derivatives, including structural analogs of 1-phenylisochroman-3-ol, is a key focus for organic chemists, leading to the development of various methodologies. These methods allow for the controlled introduction of functional groups at different positions of the isochroman ring, enabling the creation of diverse molecular libraries for further investigation. nih.gov

One of the most direct and modular approaches to the isochroman core is the oxa-Pictet-Spengler reaction . nih.govresearchgate.net This reaction typically involves the cyclization of a β-phenylethanol with an aldehyde or ketone under acidic conditions. While traditionally effective with benzaldehyde (B42025) derivatives, its scope has been expanded. nih.gov A significant advancement involves the use of epoxides as aldehyde surrogates, which, when combined with a solvent like hexafluoroisopropanol (HFIP), facilitates the reaction with a broader range of substrates, including those equivalent to ketones and aliphatic aldehydes. nih.govresearchgate.net This variant proceeds through an in-situ Meinwald rearrangement of the epoxide to generate the aldehyde, which then undergoes the oxa-Pictet-Spengler cyclization. nih.govresearchgate.net This approach allows for the functionalization of all positions on the isochroman scaffold. nih.gov

Another powerful strategy for constructing isochromans is through intramolecular C–H insertion reactions . The use of donor/donor rhodium carbenes has been shown to effectively synthesize isochroman analogs with high yield, diastereoselectivity, and enantioselectivity. rsc.orgrsc.org This method avoids the formation of rearrangement byproducts, which can be a challenge in other synthetic routes. rsc.orgrsc.org

Other synthetic strategies include:

Halo-cycloacetalization of olefinic aldehydes and alcohols using N-haloamides, which provides isochroman derivatives under mild, catalyst-free conditions. researchgate.net

Ozonolysis of 2-(prop-2-enyl)phenylmethanol derivatives, a key step in the synthesis of isochroman-3-ols. researchgate.net

Oxidative mercury-mediated ring closure of 2-(prop-1-enyl)phenylmethanol derivatives to yield isochroman-4-ols. researchgate.net

Electrochemical cross-dehydrogenative coupling reactions between isochroman and unactivated ketones to furnish α-substituted isochromans. organic-chemistry.org

These diverse synthetic routes provide chemists with a robust toolkit for designing and creating a wide array of isochroman-based structural analogs for various chemical studies.

Synthetic MethodKey ReactantsKey FeaturesReference(s)
Oxa-Pictet–Spengler Reaction β-phenylethanols, Aldehydes/KetonesDirect and modular approach to the isochroman core. researchgate.net, nih.gov
Epoxide-based Oxa-Pictet–Spengler β-phenylethanols, EpoxidesExpanded substrate scope; functionalization at all positions. nih.gov, researchgate.net
C–H Insertion Donor/donor rhodium carbenesHigh yield and stereoselectivity; avoids rearrangement. rsc.org, rsc.org
Halo-cycloacetalization Olefinic aldehydes, Alcohols, N-haloamidesMild, catalyst-free conditions. researchgate.net
Ozonolysis Route 2-(prop-2-enyl)phenylmethanol derivativesSpecific synthesis of isochroman-3-ols. researchgate.net

Incorporation of the Isochroman Moiety into More Complex Molecular Architectures

The isochroman moiety is not only a target structure but also a valuable intermediate or building block for constructing more intricate molecular frameworks. researchgate.net Its defined stereochemistry and functional handles allow for its integration into larger, polycyclic systems.

A notable example is the synthesis of spiro[isochroman-piperidine] analogs. nih.govnih.gov In these structures, the isochroman ring is fused to a piperidine (B6355638) ring through a common spirocyclic carbon atom. This molecular hybridization combines the structural features of two privileged scaffolds, potentially leading to novel molecular properties. researchgate.net The synthesis of such complex molecules requires careful strategic planning to control the stereochemistry at the spirocenter.

Furthermore, the isochroman scaffold can be derivatized in one-pot sequential reactions. For instance, isochroman products synthesized via the epoxide-based oxa-Pictet-Spengler reaction can undergo subsequent ring-opening, reductions, and intra- or intermolecular Friedel–Crafts reactions to build more complex architectures. nih.gov This demonstrates the utility of the isochroman core as a versatile platform for divergent synthesis, enabling the creation of a family of related but structurally complex molecules from a common intermediate.

Structure-Activity Relationship Studies Focused on Isochroman Core Modifications

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a molecule relates to its properties. wikipedia.org For the isochroman scaffold, SAR studies focus on how modifications to the core structure influence its physicochemical and conformational characteristics, without reference to specific biological outcomes. researchgate.netnih.gov

The analysis involves systematically altering the isochroman framework and observing the resulting changes in molecular properties. oncodesign-services.com Key modifications include:

Substitution on the aromatic ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the benzene (B151609) portion of the isochroman can significantly alter the molecule's electronic properties, lipophilicity, and steric profile. mdpi.com

Stereochemistry: The isochroman scaffold can possess multiple stereocenters. The relative and absolute configuration of these centers can lead to diastereomers and enantiomers with distinct spatial arrangements and, consequently, different physical properties and interactions with other chiral molecules.

By synthesizing and analyzing series of related isochroman analogs, researchers can map out the structural requirements for specific molecular properties. collaborativedrug.com This systematic approach allows for the rational design of new compounds with tailored characteristics based on an understanding of the isochroman core's SAR. spirochem.com For example, studies on synthetic isochroman derivatives of hydroxytyrosol (B1673988) have used computational methods to predict how different substitution patterns affect properties like bond dissociation enthalpy, which relates to hydrogen atom donating efficiency. nih.gov

Role of Isochromans as Privileged Scaffolds in Synthetic Organic Chemistry

The isochroman ring system is considered a "privileged scaffold" in synthetic and medicinal chemistry. nih.govresearchgate.net This concept describes molecular frameworks that are able to provide useful ligands for more than one type of biological receptor or enzyme by making judicious structural modifications. nih.govbohrium.com

The privileged nature of the isochroman scaffold stems from several factors:

Prevalence in Nature: The isochroman motif is present in a wide range of natural products that exhibit diverse structures and functions. researchgate.net This natural precedent suggests that the scaffold is evolutionarily selected for its stable and versatile three-dimensional structure.

Synthetic Accessibility: As detailed in section 8.1, a multitude of reliable and flexible synthetic methods exist for the construction and derivatization of the isochroman core. organic-chemistry.org This allows chemists to readily access a wide variety of analogs.

Structural Rigidity and Three-Dimensional Character: The fused ring system provides a degree of conformational rigidity, which is often desirable for presenting appended functional groups in well-defined spatial orientations. This three-dimensionality allows for precise interactions with other molecules.

In synthetic organic chemistry, the isochroman scaffold serves as a reliable and versatile building block. researchgate.net Its structural and chemical properties make it an attractive starting point for the synthesis of complex target molecules and for the generation of compound libraries aimed at discovering new chemical entities with novel properties.

Challenges and Future Directions in 1 Phenylisochroman 3 Ol Research

Development of More Efficient and Environmentally Benign Synthetic Routes

A primary challenge in the synthesis of 1-phenylisochroman-3-ol and its analogs is the reliance on traditional methods that can be inefficient or environmentally taxing. The oxa-Pictet-Spengler reaction, while a direct route, often has limitations in substrate scope and requires specific conditions. nih.gov Future research is focused on developing more sustainable and efficient synthetic strategies.

Key Future Directions:

Catalysis: Shifting from stoichiometric reagents to catalytic systems is paramount. This includes the exploration of Brønsted acid catalysis, which can proceed with low catalyst loading and short reaction times, as well as novel transition-metal-catalyzed reactions. researchgate.net Palladium-catalyzed allylic C-H oxidation represents a modern approach that avoids pre-functionalized starting materials. nih.gov

Green Chemistry: The use of environmentally benign solvents and reaction conditions is a major goal. Strategies that minimize waste, reduce energy consumption, and utilize non-toxic reagents are being actively pursued. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle of green chemistry. Methods like cycloaddition reactions or C-H activation/annulation strategies exemplify this approach. researchgate.netnih.gov

Table 1: Comparison of Synthetic Methodologies for Isochroman (B46142) Synthesis
MethodologyTypical ConditionsAdvantagesChallenges for Improvement
Traditional Oxa-Pictet-SpenglerStrong acid, stoichiometric amountsDirect, modular nih.govLimited substrate scope, harsh conditions
Metal-Catalyzed C-H ActivationPd(II)/bis-sulfoxide, Lewis acid co-catalyst nih.govHigh atom economy, broad nucleophile scope nih.govCatalyst cost, removal of metal traces
Brønsted Acid CatalysisLow loading of trifluoromethanesulfonic acid (5 mol%) researchgate.netLow catalyst loading, short reaction times researchgate.netSubstrate sensitivity, potential side reactions

Unexplored Avenues for Enhanced Stereochemical Control in Isochroman Synthesis

The biological activity of isochroman derivatives is often highly dependent on their stereochemistry. researchgate.net For this compound, control over the relative and absolute configuration at the C1 and C3 positions is a significant challenge. While progress has been made in asymmetric synthesis, many unexplored avenues remain.

Key Future Directions:

Advanced Catalytic Systems: The development of novel chiral catalysts is crucial. This includes combining different catalytic modes, such as the integration of oxidative aminocatalysis with gold catalysis to prepare chiral α-quaternary isochromanes. researchgate.net

Dynamic Stereochemistry: A frontier in stereocontrol involves manipulating molecules with fluxional or adaptive configurations. nih.gov Research into systems where the stereochemistry of the isochroman ring can be influenced by external stimuli or remote chiral auxiliaries could lead to unprecedented levels of control. nih.gov This concept, demonstrated in rigid cage molecules, involves low-energy rearrangements that invert stereocenters, offering a dynamic approach to achieving the desired isomer. nih.gov

Substrate-Controlled Syntheses: Designing substrates that inherently favor the formation of a single stereoisomer is another promising strategy. This involves a deeper understanding of the steric and electronic factors that govern the transition states of cyclization reactions.

Advanced Mechanistic Elucidation of Complex Isochroman Transformations

A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new ones. The transformations leading to isochroman cores can be complex, involving reactive intermediates like oxocarbenium ions. nih.gov Elucidating these pathways in detail remains a challenge.

Key Future Directions:

In-situ Spectroscopy: The use of advanced spectroscopic techniques to monitor reactions in real-time can provide invaluable data on reaction kinetics, intermediates, and catalyst behavior.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are powerful tools for mapping reaction energy profiles, visualizing transition states, and validating proposed mechanisms. researchgate.net These studies can complement experimental findings, such as distinguishing between an inner-sphere functionalization pathway and an oxypalladation mechanism in palladium-catalyzed reactions. nih.gov

Isotopic Labeling Studies: Experiments using isotopically labeled substrates can definitively track the movement of atoms throughout a reaction, providing clear evidence for or against a proposed mechanistic pathway.

Expansion of Reactivity Profiles for Novel Derivatizations

The therapeutic potential of the isochroman scaffold drives the need for novel derivatives with diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. nih.govresearchgate.net The this compound structure offers several sites for modification, but selectively functionalizing them to create libraries of new compounds is a continuing challenge.

Key Future Directions:

Late-Stage Functionalization: Developing reactions that can modify the complex isochroman core after it has been assembled is highly desirable. This allows for the rapid diversification of lead compounds.

C-H Activation: Direct functionalization of C-H bonds on the aromatic rings or the isochroman core is a powerful strategy for creating novel analogs without the need for pre-installed functional groups.

Bio-orthogonal Chemistry: Designing derivatization reactions that can occur in biological systems could open up new avenues for creating and testing isochroman-based probes and therapeutics.

Cross-Coupling Reactions: Expanding the scope of transition-metal-free coupling reactions, for instance, using triorganoindium reagents to introduce new substituents at the C1 position, offers an efficient route to novel structures. organic-chemistry.org

Computational Design and Prediction of Novel Isochroman Structures with Tunable Properties

The synthesis and testing of every possible isochroman derivative is impractical. Computational chemistry provides a means to rationally design and pre-screen virtual compounds, prioritizing the most promising candidates for synthesis. nih.govtaylorandfrancis.com

Key Future Directions:

Quantitative Structure-Activity Relationship (QSAR): Developing robust 3D-QSAR models can help identify the key structural features required for a specific biological activity. mdpi.com These models can then be used to predict the activity of novel, unsynthesized isochroman derivatives.

Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein, providing insight into its potential mechanism of action. nih.gov It is an essential tool for structure-based drug design and can be used to screen large virtual libraries of isochroman analogs against therapeutic targets. nih.govnih.gov

Artificial Intelligence and Machine Learning: AI models are increasingly being used to predict a wide range of molecular properties, from pharmacological activity to ADME/T (absorption, distribution, metabolism, excretion, and toxicity) profiles. taylorandfrancis.com Applying these advanced algorithms to the isochroman scaffold could dramatically accelerate the discovery of new drug candidates by identifying novel structures with desirable, tunable properties.

Table 2: Application of Computational Methods in Isochroman Research
Computational MethodPrimary ApplicationFuture Goal for Isochroman Research
Density Functional Theory (DFT)Mechanistic elucidation, property calculation (e.g., antioxidant activity) researchgate.netAccurately predict reaction outcomes and stereoselectivity.
Molecular DockingPredicting binding affinity and mode to biological targets. nih.govIdentify novel protein targets for isochroman-based inhibitors.
3D-QSARCorrelating molecular structure with biological activity. mdpi.comDesign new derivatives with enhanced potency and selectivity.
Virtual Screening / AIScreening large chemical libraries for potential hits. nih.govtaylorandfrancis.comDe novo design of isochroman structures with optimized, multi-parameter properties.

Q & A

Q. How can meta-analyses resolve contradictions in published efficacy studies of this compound?

  • Methodological Answer : Apply PRISMA guidelines to aggregate data from ≥10 studies. Use random-effects models (RevMan) to account for heterogeneity. Sensitivity analysis excluding low-quality studies (e.g., lack of blinding) often reduces I2^2 statistic from >50% to <25%, clarifying true effect size .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.